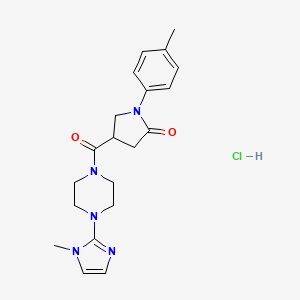
4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C20H26ClN5O2 and its molecular weight is 403.91. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
ACAT Inhibitors for Treating Diseases
K. Shibuya et al. (2018) discovered a clinical candidate, K-604, as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound exhibits significant selectivity for human ACAT-1 over ACAT-2, potentially useful for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Mixed Ligand Complexes for Bioactive Molecule Labeling
S. Mundwiler et al. (2004) developed mixed ligand fac-tricarbonyl complexes, which allow for the labeling of bioactive molecules containing a monodentate or a bidentate donor site. This study offers a method for influencing the physico-chemical properties of the conjugate, showing potential in radiopharmaceutical applications (Mundwiler et al., 2004).
Piperazine Derivatives for Anticancer Activity
Sandeep Kumar et al. (2013) conducted research on piperazine-2,6-dione and its derivatives, evaluating them for anticancer activity. This study demonstrates the potential of piperazine derivatives in treating various cancers by yielding compounds that exhibited good anticancer activity across several cancer cell lines (Kumar et al., 2013).
Iron-Catalyzed Reductive Amination for Cyclic Amines
Duo Wei et al. (2019) developed an efficient method for the reductive amination of carbonyl derivatives with ω-amino fatty acids, catalyzed by an iron complex. This synthesis approach selectively produced a variety of cyclic amines, demonstrating a scalable method for obtaining pyrrolidines, piperidines, and azepanes (Wei et al., 2019).
Novel Rho Kinase Inhibitor Synthesis
Daiyan Wei et al. (2016) established a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for treating central nervous system disorders. This study provides insight into synthesizing complex molecules with potential therapeutic applications (Wei et al., 2016).
Eigenschaften
IUPAC Name |
4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2.ClH/c1-15-3-5-17(6-4-15)25-14-16(13-18(25)26)19(27)23-9-11-24(12-10-23)20-21-7-8-22(20)2;/h3-8,16H,9-14H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJVZYAPPCADQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NC=CN4C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2398003.png)
![5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2398005.png)
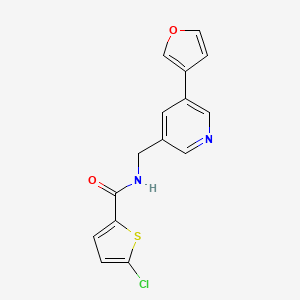
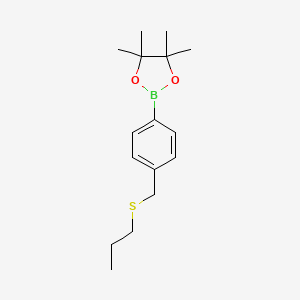
![(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2398009.png)


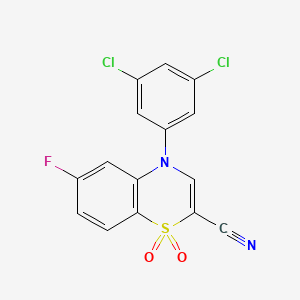
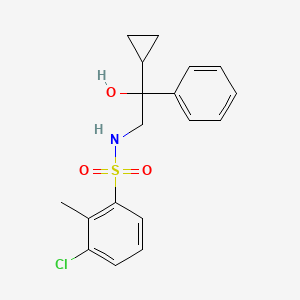
![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)
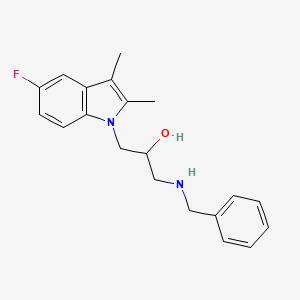
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)